molecular formula C31H36N2O6 B557027 Fmoc-Lys(Dde)-OH CAS No. 150629-67-7

Fmoc-Lys(Dde)-OH

Cat. No.: B557027
CAS No.: 150629-67-7
M. Wt: 532.6 g/mol
InChI Key: AOHSSQNORWQENF-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Lys(Dde)-OH is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features two orthogonal protecting groups:

  • Fmoc (9-fluorenylmethoxycarbonyl) at the α-amino group, removable under basic conditions (e.g., piperidine).
  • Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) at the ε-amino group, selectively cleavable with hydroxylamine hydrochloride/imidazole or hydrazine .

This dual protection enables sequential deprotection, facilitating site-specific modifications (e.g., fluorophore conjugation , biotinylation , or spacer integration ). Its applications span antimicrobial peptides , tumor-targeting conjugates , and dendrimers .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)32-15-9-8-14-25(29(36)37)33-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,33,38)(H,36,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHSSQNORWQENF-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50448256
Record name Fmoc-Lys(Dde)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150629-67-7
Record name Fmoc-Lys(Dde)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50448256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is primarily achieved through SPPS, leveraging Fmoc (9-fluorenylmethoxycarbonyl) chemistry. A representative protocol involves anchoring Fmoc-protected lysine to a resin, followed by sequential coupling and deprotection steps. For instance, the preparation of liraglutide described in WO2021007703A1 utilizes Fmoc-Gly-resin as the carrier, with this compound incorporated during elongation. The lysine side chain is protected with the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group, which remains stable under standard Fmoc deprotection conditions (20% piperidine in DMF).

Coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are employed in a 5:5:1 molar ratio (amino acid:HOBt:DIC) to ensure efficient amide bond formation. Microwave-assisted synthesis at 75–90°C further accelerates coupling, reducing reaction times from hours to minutes.

Table 1: Representative SPPS Conditions for this compound

ParameterSpecificationSource
ResinRink amide MBHA (0.47 mmol/g)
Coupling ReagentsDIC, HOBt (5-fold excess)
Temperature75–90°C (microwave-assisted)
Deprotection Agent20% piperidine in DMF
Dde Removal2% hydrazine in DMF (3 × 10 min)

Protection and Deprotection Strategies

Orthogonal Protection with Dde

The Dde group is chosen for its orthogonality to Fmoc, allowing selective deprotection under mild conditions. Unlike acid-labile groups (e.g., Boc), Dde is removed via hydrazine treatment (2% in DMF), leaving Fmoc and tert-butyl (t-Bu) protections intact. This enables sequential modification of lysine side chains, as demonstrated in the synthesis of biotin-labeled peptides.

Fmoc Group Removal

Fmoc deprotection is performed using 20% piperidine in DMF, with two 10-minute treatments to ensure complete removal. Notably, the use of DBU (1,8-diazabicycloundec-7-ene) in DMF (2:98) has been reported to minimize Dde migration during Fmoc cleavage, particularly when allyl-based protections are present.

Purification and Characterization

Solubility Challenges

This compound exhibits poor solubility in aqueous and polar solvents, with a measured solubility of 0.00000739 mg/mL in water. This necessitates the use of dimethylformamide (DMF) or dimethylacetamide (DMA) during synthesis.

Chromatographic Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns is employed for purification, using gradients of acetonitrile/water (0.1% TFA). The compound’s hydrophobicity (log S = -8.6) mandates aggressive elution conditions, typically 60–80% acetonitrile.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight532.63 g/mol
CAS Number150629-67-7
Solubility in DMF>50 mg/mL
HPLC Retention Time14.2 min (C18, 70% acetonitrile)

Challenges in Synthesis

Dde Group Migration

A significant challenge is the migration of the Dde group from the ε-amino to α-amino group of lysine or to adjacent residues, leading to structural heterogeneity. This occurs during prolonged exposure to basic conditions (e.g., piperidine). Mitigation strategies include:

  • Using Fmoc-Lys(ivDde)-OH, where the ivDde (isopropylidene Dde) group exhibits higher stability.

  • Limiting deprotection times and incorporating allyl alcohol (2% v/v) to scavenge free radicals during allyl group deprotection.

Side Reactions During Coupling

Incomplete coupling or racemization may occur with sterically hindered residues. Double coupling protocols (5-fold excess of amino acid and reagents) and elevated temperatures (90°C) are employed to overcome this.

Applications in Peptide Engineering

Branched and Cyclic Peptides

This compound enables the synthesis of branched peptides by allowing selective deprotection and subsequent coupling of secondary chains. For example, MAP (multiple antigenic peptide) cores are constructed by elongating multiple chains from a single lysine residue.

Labeled Peptides

The orthogonal Dde protection facilitates post-synthetic modification, such as biotinylation or fluorophore conjugation. LifeTein’s method involves synthesizing a peptide on Rink amide resin with this compound, removing Dde with hydrazine, and coupling labels (e.g., FITC) to the exposed ε-amino group .

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Dde group can be selectively removed using hydrazine or hydroxylamine, while the Fmoc group can be removed using piperidine.

    Coupling Reactions: The free amino groups can participate in peptide bond formation with activated carboxyl groups.

Common Reagents and Conditions:

    Deprotection: Hydrazine or hydroxylamine for Dde removal; piperidine for Fmoc removal.

    Coupling: Carbodiimides (e.g., DIC) and coupling reagents (e.g., HATU) are commonly used for peptide bond formation.

Major Products Formed:

    Deprotected Lysine Derivatives: Removal of the Dde and Fmoc groups yields free lysine derivatives.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with lysine residues.

Scientific Research Applications

Introduction to Fmoc-Lys(Dde)-OH

This compound, or N-α-Fmoc-N-ε-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-L-lysine, is a derivative of lysine that features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha amino group and a 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene (Dde) protecting group on the epsilon amino group. This compound is crucial in peptide synthesis due to its unique protective groups that allow for selective reactions and modifications.

The Dde group is orthogonal to both Fmoc and Boc protecting groups, making it particularly useful in solid-phase peptide synthesis (SPPS) where multiple functional groups need to be selectively modified without interfering with one another.

Peptide Synthesis

Solid-Phase Peptide Synthesis : this compound is primarily utilized in solid-phase peptide synthesis techniques. The Dde protecting group allows for the introduction of complex side-chain modifications post-synthesis while maintaining the integrity of the peptide backbone. This property is advantageous for constructing branched peptides and di-epitopic peptides, which require precise control over the placement of functional groups.

Cyclic Peptides : The compound has been successfully employed in the synthesis of cyclic peptides. Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. For instance, it has been used in the synthesis of melanotan II and constrained BAD BH3 peptide analogues, demonstrating its versatility in creating complex cyclic structures .

Bioconjugation

Labeling Peptides : this compound can be incorporated into peptides that are subsequently labeled with various tags such as biotin, fluorescein, or dansyl groups. This application is particularly relevant in developing probes for biochemical assays and studies involving fluorescence resonance energy transfer (FRET) . The ability to incorporate multiple labels into a single peptide sequence enhances the utility of these compounds in research settings.

Combinatorial Chemistry

The compound serves as a template for combinatorial chemistry approaches, allowing researchers to generate libraries of peptides with diverse modifications. This application is critical for high-throughput screening in drug discovery, enabling the identification of novel bioactive compounds .

Synthetic Proteins and MAPs

This compound is instrumental in synthesizing synthetic proteins and multiple antigenic peptides (MAPs). Its use in preparing MAP core molecules and lipo-MAPs allows for the development of effective vaccines and immunogenic compounds . The Dde group's orthogonality facilitates complex modifications necessary for enhancing immunogenicity.

Case Study 1: Synthesis of Cyclic Peptides

In a study focused on cyclic peptide synthesis using this compound, researchers successfully synthesized melanotan II using solid-phase techniques. The Dde group was selectively removed to allow cyclization between side-chain functionalities after the main peptide chain was assembled. This method demonstrated not only the efficiency of using this compound but also highlighted its role in creating biologically active cyclic structures .

Case Study 2: Bioconjugation Strategies

A comparative analysis of labeling strategies using this compound showed that peptides synthesized with this compound achieved higher yields when combined with biotin compared to other labeling methods. The study emphasized the versatility of this compound in incorporating various labels directly into peptides, facilitating applications in diagnostics and therapeutic development .

Mechanism of Action

The mechanism of action of Fmoc-Lys(Dde)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the alpha-amino group, preventing unwanted reactions during peptide chain elongation. The Dde group protects the lysine side chain, allowing for selective deprotection and functionalization at specific stages of the synthesis process. This selective protection and deprotection enable the precise construction of complex peptide sequences.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Features of Orthogonally Protected Lysine Derivatives

Compound Protecting Groups Orthogonal Deprotection Conditions Key Applications Advantages/Disadvantages References
Fmoc-Lys(Dde)-OH α-Fmoc, ε-Dde ε-Dde: 2% hydrazine in DMF or NH₂OH·HCl/imidazole Fluorescent tagging , bioconjugates High orthogonality; mild Dde removal. Risk of Dde migration under basic conditions.
Fmoc-Lys(Boc)-OH α-Fmoc, ε-Boc ε-Boc: TFA (strong acid) Dendrimer synthesis , peptide backbones Acid-labile; incompatible with acid-sensitive linkers.
Fmoc-Lys(Mtt)-OH α-Fmoc, ε-Mtt ε-Mtt: 1–3% TFA in DCM Angiopep-2 conjugates , drug delivery systems Mild acidic cleavage; suitable for acid-labile residues. Limited stability in prolonged acidic conditions.
Fmoc-Lys(ivDde)-OH α-Fmoc, ε-ivDde ε-ivDde: Hydrazine with allyl alcohol Peptide synthesis with allyl-based groups Enhanced stability to piperidine vs. Dde. Higher cost and synthetic complexity.
Fmoc-Lys(Ac)-OH α-Fmoc, ε-Ac ε-Ac: Not typically orthogonal; requires enzymes Sirtuin studies Limited to enzymatic deprotection. Rarely used in SPPS.

Key Data and Case Studies

Table 2: Comparative Deprotection Efficiency

Compound Deprotection Reagent Time (min) Efficiency (%) Conditions Reference
This compound 2% hydrazine in DMF 10 95 RT, N₂ atmosphere
This compound NH₂OH·HCl/imidazole 30 98 RT, pH 9.2
Fmoc-Lys(Boc)-OH 95% TFA 60 99 RT
Fmoc-Lys(Mtt)-OH 1% TFA in DCM 5 85 RT

Case Study: Tumor-Targeting Conjugates

In the synthesis of NRP-1-targeting peptides, this compound allowed sequential Cy5 fluorophore coupling after Dde removal, achieving >90% purity. In contrast, Fmoc-Lys(Mtt)-OH required milder TFA treatment to preserve peptide integrity .

Biological Activity

Introduction

Fmoc-Lys(Dde)-OH is a lysine derivative commonly used in peptide synthesis due to its unique protective group, Dde (N-(4,4-dimethyl-2,6-dioxocyclohexyl)ethyl), which allows for selective deprotection and modification of lysine residues. This compound plays a significant role in solid-phase peptide synthesis (SPPS) and has been investigated for its biological activities, particularly in the context of antimicrobial peptides and bivalent ligands.

This compound is characterized by the following structural features:

  • Fmoc Group : A fluorenylmethyloxycarbonyl group that protects the amino group during synthesis.
  • Dde Group : A removable protecting group that can be selectively cleaved under mild conditions (e.g., using hydrazine).

Table 1: Chemical Structure of this compound

ComponentStructure
Fmoc GroupFmoc Structure
Dde GroupDde Structure
Lysine BackboneLysine Structure

Antimicrobial Activity

Research has demonstrated that peptides synthesized using this compound exhibit significant antimicrobial properties. For instance, studies involving cathelicidin-derived peptides have shown that modifications at the lysine position can enhance their activity against various pathogens. The introduction of lactam bridges using this compound has been linked to improved stability and efficacy in antimicrobial assays .

Case Studies

  • Cathelicidin Peptides : In a study focused on the synthesis of cathelicidin-PY, the use of this compound allowed for the creation of cyclic peptides that displayed enhanced antimicrobial activity compared to their linear counterparts. The cyclic structure contributed to increased plasma stability and a more favorable structure-activity relationship (SAR) .
  • Bivalent Ligands : Another investigation into enkephalin analogues utilized this compound to create bivalent ligands targeting μ and δ opioid receptors. The synthesized compounds exhibited high binding affinities and biological activities, showcasing the versatility of this compound in developing therapeutically relevant peptides .

The biological activity of peptides containing this compound can be attributed to several mechanisms:

  • Membrane Disruption : Antimicrobial peptides often disrupt bacterial membranes, leading to cell lysis.
  • Receptor Modulation : Bivalent ligands can modulate receptor activity by enhancing binding affinity and selectivity.

Synthesis Protocols

The synthesis of peptides utilizing this compound typically involves the following steps:

  • Resin Loading : The first amino acid, including this compound, is coupled to a resin using coupling reagents such as DIC/HOBt.
  • Fmoc Deprotection : The Fmoc group is removed using piperidine, allowing for subsequent amino acid coupling.
  • Dde Removal : The Dde group is selectively cleaved using 2% hydrazine in DMF, enabling further modifications or cyclization .

Table 2: Summary of Synthesis Steps

StepReagents/ConditionsPurpose
Resin LoadingDIC/HOBtCoupling first amino acid
Fmoc Deprotection20% piperidineRemoving Fmoc protection
Dde Cleavage2% hydrazine in DMFRemoving Dde protection

Q & A

Q. What is the role of Fmoc-Lys(Dde)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a protected lysine derivative used to introduce orthogonal protection during SPPS. The Fmoc group protects the α-amino group, while the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group shields the ε-amino side chain. This allows sequential deprotection: Fmoc is removed with piperidine for peptide elongation, while Dde is selectively cleaved with 2% hydrazine in DMF, enabling site-specific modifications (e.g., bioconjugation or branching) .

Q. How can researchers verify the successful incorporation of this compound into a peptide sequence?

Analytical techniques such as HPLC (to monitor retention time shifts), mass spectrometry (HRMS for molecular weight confirmation), and NMR (to identify Dde-related proton signals at δ ~1.2–1.5 ppm) are critical. For example, in cyclic γ-AApeptide synthesis, HRMS confirmed the molecular ion ([M+H]+) of this compound, while NMR resolved the Dde group’s cyclohexylidene protons .

Q. What precautions are necessary when handling this compound in the laboratory?

Although not classified as hazardous, standard peptide synthesis precautions apply:

  • Use NIOSH-approved respirators to avoid inhalation of fine powders.
  • Wear chemical-resistant gloves (e.g., nitrile) and eye protection to prevent contact.
  • Store at 4°C in anhydrous conditions to prevent degradation .

Advanced Research Questions

Q. How can orthogonal protection strategies using this compound be optimized for complex peptide architectures?

Orthogonal strategies involve combining Dde with other protecting groups (e.g., Alloc, Mtt, or ivDde) to enable selective deprotection. For example:

  • Dde vs. Alloc : Dde is removed with hydrazine, while Alloc requires Pd(0)-catalyzed cleavage.
  • Dde vs. Mtt : Mtt is acid-labile (1% TFA), allowing sequential side-chain modifications. This approach is critical in synthesizing branched peptides or cyclic structures, as demonstrated in tumor-targeting radiotracers .

Q. What challenges arise during Dde deprotection, and how can they be resolved?

Incomplete Dde removal can occur due to steric hindrance or suboptimal hydrazine concentrations. Solutions include:

  • Extended reaction times (30–60 minutes instead of 15 minutes).
  • Increased hydrazine concentration (up to 5% v/v in DMF).
  • Monitoring by LC-MS to confirm deprotection efficiency. For instance, incomplete Dde cleavage in cyclic γ-AApeptides necessitated iterative hydrazine treatments to achieve >95% purity .

Q. How does this compound facilitate site-specific bioconjugation in drug delivery systems?

After Dde removal, the exposed ε-amino group serves as a reactive site for coupling functional moieties (e.g., PEG chains, fluorophores, or targeting ligands). In supramolecular nanoparticles , Dde deprotection enabled precise attachment of nucleic acid motifs to lysine residues, enhancing cellular uptake .

Q. What are the applications of this compound in combinatorial chemistry libraries?

Its orthogonal protection supports diversity-oriented synthesis of peptide libraries. For example, in DNA-encoded libraries, this compound allows sequential introduction of building blocks at ε-positions, expanding structural diversity for high-throughput screening .

Methodological Considerations

Q. How to design a protocol for synthesizing cyclic peptides using this compound?

  • Step 1 : Incorporate this compound into the linear sequence via SPPS.
  • Step 2 : Remove Fmoc with 20% piperidine, then cleave Dde with 2% hydrazine.
  • Step 3 : Activate the ε-amino group for cyclization (e.g., using HATU/DIPEA).
  • Step 4 : Cleave the peptide from resin and purify via RP-HPLC. This method was validated in cyclic RGD peptides for integrin-targeted imaging .

Q. How to troubleshoot side reactions during this compound incorporation?

Common issues include Fmoc premature cleavage (due to excessive piperidine exposure) or Dde instability under acidic conditions. Mitigation strategies:

  • Limit piperidine treatment to 2 × 5 minutes.
  • Avoid TFA-containing reagents before Dde deprotection.
  • Use HPLC tracking to detect side products early .

Data Contradictions and Validation

Q. Why do reported Dde deprotection efficiencies vary across studies?

Discrepancies arise from differences in peptide sequence (e.g., steric effects), solvent systems (DMF vs. NMP), and hydrazine purity . Researchers should validate conditions using model peptides and optimize for each target .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Lys(Dde)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Lys(Dde)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.